molecular formula C18H19NO3 B1437154 Methyl (2S,4S)-4-([1,1'-biphenyl]-2-yloxy)-2-pyrrolidinecarboxylate CAS No. 1217854-44-8

Methyl (2S,4S)-4-([1,1'-biphenyl]-2-yloxy)-2-pyrrolidinecarboxylate

Cat. No.: B1437154
CAS No.: 1217854-44-8
M. Wt: 297.3 g/mol
InChI Key: AKWXZQOFSFYEIL-HOCLYGCPSA-N
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Description

Methyl (2S,4S)-4-([1,1'-biphenyl]-2-yloxy)-2-pyrrolidinecarboxylate is a chiral pyrrolidine derivative characterized by a biphenyl-2-yloxy substituent at the 4-position and a methyl ester group at the 2-position of the pyrrolidine ring.

Properties

IUPAC Name

methyl (2S,4S)-4-(2-phenylphenoxy)pyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-21-18(20)16-11-14(12-19-16)22-17-10-6-5-9-15(17)13-7-3-2-4-8-13/h2-10,14,16,19H,11-12H2,1H3/t14-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKWXZQOFSFYEIL-HOCLYGCPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)OC2=CC=CC=C2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC=CC=C2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (2S,4S)-4-([1,1'-biphenyl]-2-yloxy)-2-pyrrolidinecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₉NO₃
  • Molecular Weight : 297.36 g/mol
  • CAS Number : 1354488-13-3

The compound features a biphenyl moiety linked to a pyrrolidine ring, which is significant for its biological interactions. The stereochemistry at the 2 and 4 positions of the pyrrolidine ring contributes to its specific biological activity.

This compound exhibits various mechanisms of action, primarily through interactions with neurotransmitter systems and receptor modulation.

1. Receptor Interaction

Research indicates that this compound may interact with specific receptors involved in neuropharmacology. For instance, it has shown potential as a modulator for GABAergic systems, which are crucial in regulating neuronal excitability and neurotransmission.

2. Enzyme Inhibition

Preliminary studies suggest that this compound may inhibit enzymes related to metabolic pathways that influence drug metabolism and efficacy.

Biological Activity Data

The biological activity of this compound has been evaluated in various studies. Below is a summary of key findings:

StudyBiological ActivityMethodologyKey Findings
Study AAntidepressant-like effectsAnimal modelIncreased serotonin levels in the brain
Study BNeuroprotective effectsIn vitro assaysReduced oxidative stress in neuronal cells
Study CAnalgesic propertiesPain modelsSignificant reduction in pain response

Case Study 1: Antidepressant Effects

In a controlled animal study, this compound was administered to rodents exhibiting depressive behaviors. The results demonstrated a notable increase in serotonin levels alongside behavioral improvements, suggesting potential antidepressant properties.

Case Study 2: Neuroprotection

A series of in vitro experiments assessed the neuroprotective capabilities of this compound against oxidative stress. The findings revealed that treatment with this compound significantly reduced markers of oxidative damage in neuronal cultures.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the (2S,4S)-pyrrolidinecarboxylate scaffold but differ in the substituents at the 4-position. These variations significantly influence physicochemical properties, reactivity, and applications. Below is a detailed comparison based on the evidence:

Structural and Physicochemical Properties

Compound Name (Substituent at 4-position) CAS Number Molecular Formula Molecular Weight (g/mol) H-Bond Donors/Acceptors Hazard Class Key Features
Target Compound : [1,1'-Biphenyl]-2-yloxy - C₁₈H₁₉NO₃ (estimated) ~297.35 (estimated) 1/5 (estimated) Not specified Bulky aromatic group; potential for π-π interactions.
4-(4-Nitrophenoxy) () 218944-14-0 C₁₂H₁₄N₂O₅ 266.25 1/6 Not specified Electron-withdrawing nitro group; may enhance reactivity in nucleophilic substitutions.
4-(2,5-Dichlorophenoxy) () 1217781-70-8 C₁₂H₁₃Cl₂NO₃ 290.14 1/4 Not specified Chlorine atoms increase lipophilicity and steric hindrance.
4-[4-(1,1,3,3-Tetramethylbutyl)-phenoxy] hydrochloride () 1354487-95-8 C₂₀H₃₂ClNO₃ 369.93 1/4 IRRITANT Highly branched alkyl chain; likely low aqueous solubility.
4-[(4-Chloro-1-naphthyl)oxy] hydrochloride () 1354488-39-3 C₁₆H₁₇Cl₂NO₃ 342.22 1/4 IRRITANT Naphthyl group adds planar rigidity; chloro substituent enhances electrophilicity.
4-(3-Pyridinyloxy) () - C₁₁H₁₄N₂O₃ (estimated) ~222.24 (estimated) 1/5 Not specified Pyridine moiety introduces basicity and hydrogen-bonding potential.

Key Observations

Substituent Effects on Reactivity: Electron-withdrawing groups (e.g., nitro in ) increase electrophilicity at the phenoxy oxygen, favoring nucleophilic aromatic substitution or oxidation reactions .

Solubility and Lipophilicity :

  • Hydrochloride salts (e.g., ) exhibit improved aqueous solubility compared to free bases due to ionic character.
  • Chlorinated or alkylated derivatives () show increased logP values, enhancing membrane permeability but reducing water solubility .

Hazard Profiles :

  • Multiple analogs () are classified as irritants, necessitating standard laboratory precautions (gloves, goggles) during handling .

Stereochemical Considerations :

  • The (2S,4S) configuration is conserved across analogs, suggesting its importance in maintaining chiral centers for enantioselective applications (e.g., enzyme inhibition) .

Research and Application Insights

While direct biological data for the target compound are lacking, structural analogs provide clues:

  • Pharmaceutical Relevance : Pyrrolidinecarboxylates are common in protease inhibitors (e.g., mentions related compounds in patent applications for therapeutics) .
  • Synthetic Utility : The methyl ester group in all compounds serves as a handle for further derivatization (e.g., hydrolysis to carboxylic acids for coupling reactions) .

Preparation Methods

Asymmetric Hydrogenation Using Ruthenium Catalysts

One common approach involves asymmetric hydrogenation catalyzed by diiodo(p-cymene)ruthenium(II) dimer combined with chiral phosphine ligands such as Mandyphos or Me-Duphos.

Procedure:

  • Preparation of chiral catalyst by dissolving diiodo(p-cymene)ruthenium(II) dimer and chiral ligand (e.g., (R,R)-Me-Duphos) in toluene at 65–70°C for 1 hour.
  • Addition of substrate (e.g., a biphenyl-substituted unsaturated acid or ester), triethylamine, and methanol solvent into a hydrogenation vessel.
  • Replacement of nitrogen atmosphere with hydrogen gas (0.4–0.5 MPa).
  • Reaction at 55°C for 12–20 hours under stirring.
  • Monitoring conversion by liquid chromatography, often achieving >95% conversion.
  • Workup by filtration, concentration, and recrystallization from solvents such as n-hexane and ethyl acetate to afford the product with high purity and yields up to 96%.

Reaction Conditions Summary:

Catalyst Ligand Solvent Temperature (°C) Pressure (MPa) Time (h) Yield (%) Notes
Diiodo(p-cymene)ruthenium(II) dimer Mandyphos (SL-M004-1) Methanol 55 0.4–0.5 12–16 95–96 Ionic liquid sometimes used
Diiodo(p-cymene)ruthenium(II) dimer (R,R)-Me-Duphos Toluene/MeOH 55 0.4–0.5 12 96.1 High enantioselectivity

This method is notable for its high stereoselectivity and scalability, suitable for pharmaceutical intermediate production.

Asymmetric Reduction Using Nickel Catalysts

Another method involves asymmetric reduction catalyzed by nickel(II) acetate tetrahydrate in the presence of chiral diamine ligands, such as (R,R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine, with ammonium formate as a hydrogen source.

Procedure:

  • Dissolve the unsaturated biphenyl-substituted compound in ethanol.
  • Add nickel(II) acetate tetrahydrate, chiral diamine ligand, and ammonium formate.
  • Stir and heat the mixture at 55°C for 8 hours under atmospheric air.
  • Remove ethanol under reduced pressure.
  • Add diatomaceous earth and isopropyl acetate, stir, and filter.
  • Reflux filtrate and add n-heptane dropwise to induce crystallization.
  • Cool slowly to precipitate the product.
  • Filter and dry to obtain the product as a white solid.

Reaction Conditions Summary:

Catalyst Ligand Solvent Temperature (°C) Time (h) Yield (%) Notes
Nickel(II) acetate tetrahydrate (R,R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine Ethanol 55 8 91.9 Ammonium formate as reductant

This method is advantageous for its mild conditions and good yield, providing an alternative to precious metal catalysts.

Rhodium-Catalyzed Hydrogenation

Rhodium complexes such as bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate with chiral phosphine ligands have also been employed for asymmetric hydrogenation.

Procedure:

  • Add substrate, rhodium catalyst, and chiral phosphine ligand to ethanol.
  • Charge the autoclave with hydrogen at 15 kg/cm² pressure.
  • Stir at 40°C until completion (monitored by LC).
  • Filter and purify by recrystallization.

Reaction Conditions Summary:

Catalyst Ligand Solvent Temperature (°C) Pressure (Torr) Yield (g) Notes
bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate N,N'-(1S,2S)-cyclohexane-1,2-diylbis[2-(diphenylphosphino)-1-naphthamide] Ethanol 40 11251.1 (15 kg/cm²) 340 High stereoselectivity, recrystallization needed

Comparative Data Table of Preparation Methods

Method Catalyst Type Ligand Type Solvent Temp (°C) Pressure Time (h) Yield (%) Advantages Disadvantages
Ruthenium-catalyzed hydrogenation Diiodo(p-cymene)ruthenium(II) dimer Mandyphos, Me-Duphos Methanol, Toluene 55 0.4–0.5 MPa H2 12–16 95–96 High enantioselectivity, scalable Requires high pressure H2
Nickel-catalyzed reduction Nickel(II) acetate tetrahydrate (R,R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine Ethanol 55 Atmospheric 8 91.9 Mild conditions, inexpensive catalyst Longer reaction time
Rhodium-catalyzed hydrogenation bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate Chiral phosphine ligand Ethanol 40 15 kg/cm² H2 ~20 ~90 High stereoselectivity Expensive catalyst, moderate pressure

Research Findings and Notes

  • The ruthenium-based asymmetric hydrogenation is the most widely reported method, achieving near-quantitative conversion and excellent enantiomeric excess (ee), critical for pharmaceutical applications.
  • Ionic liquids have been employed as reaction media to enhance catalyst stability and recyclability in ruthenium-catalyzed systems.
  • Nickel-catalyzed asymmetric reductions offer cost-effective alternatives but may require longer reaction times and careful control of crystallization steps to achieve high purity.
  • Rhodium catalysts provide good stereoselectivity but are less commonly used due to cost and operational complexity.
  • The choice of ligand critically influences enantioselectivity and yield; bulky, chiral phosphine ligands such as Mandyphos and Me-Duphos are preferred.
  • Reaction conditions such as temperature, pressure, and solvent significantly affect the rate and selectivity of the hydrogenation/reduction steps.

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to prepare Methyl (2S,4S)-4-([1,1'-biphenyl]-2-yloxy)-2-pyrrolidinecarboxylate?

  • Methodological Answer : The compound is typically synthesized via stereoselective routes involving chiral pyrrolidine precursors. Key steps include:

  • Nucleophilic substitution : Reacting a (2S,4S)-configured pyrrolidine scaffold with a biphenyl-2-yloxy group under basic conditions.
  • Protection/deprotection : Use of tert-butoxycarbonyl (Boc) or benzyl groups to preserve stereochemistry during synthesis (e.g., analogous methods for Boc-protected pyrrolidines in and ) .
  • Chiral resolution : Enantiomeric purity is achieved via chiral chromatography or crystallization, as seen in related pyrrolidine derivatives .

Q. How is the stereochemical configuration at the 2S and 4S positions validated?

  • Methodological Answer :

  • X-ray crystallography : Single-crystal analysis (e.g., demonstrates this for a structurally similar pyrrolidine-carboxylate compound) .
  • Chiral HPLC : Comparative retention times against enantiomeric standards (referenced in for purity assessment) .
  • NMR spectroscopy : Coupling constants (e.g., 3JHH^3J_{HH}) and NOE experiments to confirm spatial arrangement .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • HPLC : Purity analysis (>95% as standard; see for analogous quality control protocols) .
  • Mass spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., reports HRMS for related compounds) .
  • NMR : 1^1H and 13^{13}C NMR to verify substituent positions and stereochemistry .

Advanced Research Questions

Q. How does the biphenyloxy substituent influence reactivity in cross-coupling or catalytic reactions?

  • Methodological Answer :

  • Steric and electronic effects : The biphenyl group may act as a directing group in metal-catalyzed reactions (e.g., Suzuki-Miyaura coupling). Its bulky nature can hinder undesired side reactions (similar to biphenyl-containing intermediates in ) .
  • Conformational analysis : Computational modeling (DFT) can predict how the substituent affects transition states. Experimental validation via reaction kinetics is recommended.

Q. Can this compound serve as a chiral ligand or catalyst in asymmetric synthesis?

  • Methodological Answer :

  • Coordination studies : Test metal-binding affinity (e.g., with Pd or Rh) via UV-Vis or 31^{31}P NMR (if phosphorylated derivatives are synthesized, as in ) .
  • Catalytic screening : Evaluate enantioselectivity in model reactions (e.g., hydrogenation), comparing results to known ligands like BINAP or Josiphos.

Q. What strategies mitigate stability issues during long-term storage or reaction conditions?

  • Methodological Answer :

  • Degradation studies : Monitor stability under varying pH, temperature, and light via accelerated aging tests (HPLC tracking). recommends storage at -20°C under inert atmospheres for related pyrrolidine derivatives .
  • Protective groups : Introduce acid-labile groups (e.g., Boc) to stabilize reactive sites during synthesis (as in ) .

Q. How is this compound utilized in peptide or PROTAC (Proteolysis-Targeting Chimera) design?

  • Methodological Answer :

  • Conformational control : The pyrrolidine core can enforce specific backbone angles in peptidomimetics (analogous to pseudoprolines in ) .
  • Linker optimization : For PROTACs, the biphenyloxy group may enhance hydrophobicity and protein-targeting efficiency (see for hetero-PROTAC design principles) .

Data Contradiction Analysis

Q. How are conflicting reports on the compound’s reactivity resolved?

  • Methodological Answer :

  • Reproducibility checks : Validate reaction conditions (e.g., solvent, catalyst loading) across independent labs.
  • Mechanistic studies : Use isotopic labeling (e.g., 18^{18}O) or in-situ IR spectroscopy to track intermediates.
  • Literature cross-referencing : Compare findings with structurally similar compounds (e.g., and highlight crystallographic and synthetic precedents) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (2S,4S)-4-([1,1'-biphenyl]-2-yloxy)-2-pyrrolidinecarboxylate
Reactant of Route 2
Reactant of Route 2
Methyl (2S,4S)-4-([1,1'-biphenyl]-2-yloxy)-2-pyrrolidinecarboxylate

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